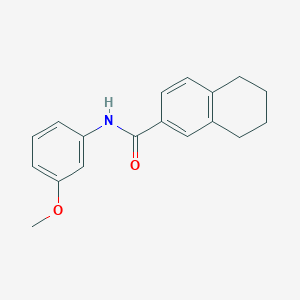

N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Descripción general

Descripción

The compound “N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains a methoxyphenyl group (a benzene ring with a methoxy and an amide substituent) and a tetrahydronaphthalene group (a fused two-ring system with four hydrogen atoms). The presence of the amide functional group suggests that it might have properties common to other amides, such as the ability to participate in hydrogen bonding .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond between the methoxyphenyl group and the tetrahydronaphthalene group. This could potentially be achieved through a reaction between an acid derivative (like an acyl chloride or anhydride) and an amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity (in the methoxyphenyl group), the rigidity of the fused ring system (in the tetrahydronaphthalene group), and the polarity conferred by the amide functional group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide functional group might be hydrolyzed under acidic or basic conditions. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an amide group could result in the formation of intermolecular hydrogen bonds, affecting its solubility and boiling/melting points .Aplicaciones Científicas De Investigación

Biological Activities and Therapeutic Potentials

Sigma Receptor Binding and Activity

Research has shown that derivatives of tetrahydronaphthalene, including compounds structurally related to N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, exhibit significant affinity and selectivity towards sigma receptors. These compounds demonstrate potential for use in tumor research and therapy due to their antiproliferative activity in glioma cells, indicating a useful perspective for sigma(1) antagonist activity in cancer treatment (Berardi et al., 2005).

Antibacterial and Antimycobacterial Activities

A series of N-alkoxyphenylanilides, including structures similar to the query compound, have been synthesized and shown to possess antibacterial and antimycobacterial activities. These compounds displayed activity against Staphylococcus aureus, methicillin-resistant S. aureus strains, and Mycobacterium tuberculosis, with some demonstrating higher activity than standard treatments like ampicillin or rifampicin. This highlights their potential in addressing drug-resistant bacterial infections (Goněc et al., 2015).

Synthetic and Chemical Studies

Chemoselective Synthesis

Studies have explored the chemoselective synthesis of N-(aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and tetrahydronaphthalene-1-carboxamides, focusing on their anticoagulant screening. This research provides valuable insights into the synthetic versatility of tetrahydronaphthalene derivatives and their potential applications in developing anticoagulant agents (Nguyen & Ma, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-8-4-7-16(12-17)19-18(20)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEQZSKXYDCLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326142 | |

| Record name | N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

CAS RN |

681168-98-9 | |

| Record name | N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2599096.png)

![N-[2-(6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2599101.png)

![6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2599102.png)

![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole](/img/structure/B2599103.png)

![1-(2-Cyclohexylethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2599105.png)

![2-Amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2599106.png)

![3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2599107.png)

![N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2599111.png)

![2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2599112.png)

![3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2599115.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2599116.png)